Phg-gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

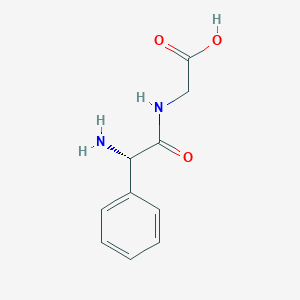

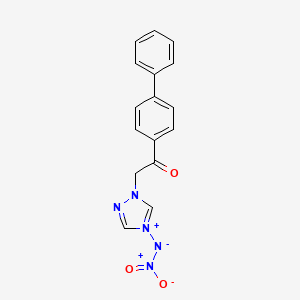

Phg-Gly-OH, also known as {[(2S)-2-amino-2-phenylethanoyl]amino}acetic acid, is a compound with a molecular weight of 208.22 . It is stored at temperatures between 0-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m0/s1 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Physical and Chemical Properties Analysis

This compound has a melting point of 238-242°C . It is stored at temperatures between 0-8°C .Aplicaciones Científicas De Investigación

1. Pharmacological Activity and Phytochemistry

Phenylethanoid Glycosides (PhGs) are notable for their significant presence in traditional Chinese medicines and various medicinal plants. These compounds are known for their diverse bioactivities including neuroprotective, anti-inflammatory, antioxidant, antibacterial and antiviral, cytotoxic, immunomodulatory, and enzyme inhibitory effects. Their pharmacokinetic properties have also been extensively studied (Xue & Yang, 2016).

2. Therapeutic Potential and Bioavailability

PhGs have been identified in over 572 varieties and exhibit a range of biological activities such as antibacterial, anticancer, antidiabetic, and neuroprotective properties. Despite their potential, the poor bioavailability of PhGs is a significant barrier to their therapeutic application. Efforts to understand their metabolic pathways and enhance bioavailability through methods like bioenhancers and nanotechnology have been investigated (Wu et al., 2020).

3. Separation and Purification Techniques

The purification of PhGs and iridoids, which are highly polar molecules, is challenging due to their strong adsorption onto solid supports. Countercurrent separation (CCS) has been successfully used as an alternative technique for their purification, demonstrating its efficiency and effectiveness for these compounds (Luca et al., 2019).

4. Chemical and Biological Sensor Applications

Graphene-based sensors have shown potential for detecting the presence of hydroxyl ions, with applications in chemical and biological sensing. The conductivity of graphene can be affected by the charging of its surface by hydroxyl ions, indicating a possible application for PhGs in sensor technology (Ang et al., 2008).

5. Biological Relevance in Peptide Forms

Studies on Phg-gly-OH and its analogs have revealed insights into their interactions with other molecules and their potential biological relevance. For instance, intramolecular amidoalkylation reactions of Phg derivatives have been explored, shedding light on their chemical behavior and potential applications in peptide synthesis (Ben-Ishai & McMurray, 1993).

6. Antioxidant and Biological Activities

The research progress in phenylethanoid glycoside delivery systems has highlighted their strong biological and pharmacological activities, such as antioxidant and antibacterial effects. The challenges of intestinal malabsorption and low bioavailability affecting their application are key areas of ongoing research (Huang et al., 2022).

7. Photophysical Properties

Studies on the photophysical properties of Phg(OH) and its derivatives have contributed to a better understanding of their behavior under light exposure. This research can have implications for the use of PhGs in various optical and photonic applications (Wieslaw et al., 1997).

Direcciones Futuras

Phg-gly-OH and similar compounds have potential applications in various fields. For instance, peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging, have been synthesized using similar compounds . These hydrogels have shown promise in tissue engineering, fully supporting cell adhesion, survival, and duplication .

Mecanismo De Acción

Target of Action

Phg-gly-OH, also known as phenylglycine-glycine, is a derivative of phenylglycine (Phg). Phenylglycine is a non-proteinogenic amino acid that is widely distributed in traditional Chinese medicines and other medicinal plants .

Mode of Action

It’s known that phenylglycine derivatives like this compound can act as protecting groups in organic synthesis . For instance, the fluorenylmethoxycarbonyl (Fmoc) group, a derivative of phenylglycine, is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

It’s known that phenylglycine derivatives are involved in the biosynthesis of various natural compounds . For instance, the biosynthesis of phenylglycines like 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg), and phenylglycine (Phg) has been investigated in recent years .

Pharmacokinetics

It’s known that phenylglycine derivatives are water-soluble compounds , which could potentially influence their bioavailability.

Result of Action

It’s known that phenylglycine derivatives can form self-assembling peptide-based hydrogels (phgs) . These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Action Environment

It’s known that the stability of peptide-based hydrogels (phgs), which can be formed by phenylglycine derivatives, can be influenced by the environment . For instance, PHGs would be directly exposed to biological fluids in potential tissue engineering applications .

Análisis Bioquímico

Biochemical Properties

Phg-gly-OH interacts with various enzymes, proteins, and other biomolecules. It is known to participate in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . The interactions of this compound with these biomolecules are governed by a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to support cell adhesion, survival, and duplication when used in the formation of hydrogels . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to exert effects at the molecular level. It is involved in the formation of hydrogels through self-assembly, a process that is allowed only by the correct balancing among aggregation forces within the peptide sequences . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Propiedades

IUPAC Name |

2-[[(2S)-2-amino-2-phenylacetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXOMNKURQBXLP-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2879607.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)

![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B2879615.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2879616.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879621.png)

![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)

![2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2879624.png)